Regulatory Impurity Identity: Nilotinib Impurity 34 Versus Impurity 12
In the context of Nilotinib generic drug development, 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is unequivocally designated as Nilotinib Impurity 34 (CAS 66521-54-8), a process-related impurity marker required for Abbreviated New Drug Application (ANDA) analytical method validation (AMV) and quality control (QC) [1][2]. Its 3-pyridyl isomer (CAS 55314-16-4) is classified as Nilotinib Impurity 12, a distinct impurity with different regulatory implications. The two isomers cannot be substituted for one another in compendial methods, as they represent separate quality targets with unique chromatographic behavior and acceptance criteria.
| Evidence Dimension | Regulatory impurity designation |
|---|---|
| Target Compound Data | Nilotinib Impurity 34 (CAS 66521-54-8) |
| Comparator Or Baseline | Nilotinib Impurity 12 (CAS 55314-16-4, 3-pyridyl isomer) |
| Quantified Difference | Distinct impurity markers; non-substitutable identities |
| Conditions | ANDA/QC analytical workflows for Nilotinib drug substance and product |
Why This Matters
Procuring the correct impurity isomer is a regulatory necessity; using the 3-pyridyl analog would invalidate method specificity and risk ANDA rejection.
- [1] SynZeal Research. Nilotinib Impurity 34 (CAS 66521-54-8). Product Data Sheet. View Source
- [2] ChemWhat. Nilotinib Impurity 34 CAS#: 66521-54-8. Chemical Database. View Source
